molecular formula C8H8FNO2 B1450308 3-(2-Fluoropyridin-3-yl)propanoic acid CAS No. 944998-14-5

3-(2-Fluoropyridin-3-yl)propanoic acid

Cat. No. B1450308
M. Wt: 169.15 g/mol
InChI Key: ZQWARVWZIAFKCE-UHFFFAOYSA-N
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Description

“3-(2-Fluoropyridin-3-yl)propanoic acid” is an organic compound with the CAS Number: 944998-14-5 . It has a molecular weight of 169.16 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-fluoro-3-pyridinyl)propanoic acid . The InChI code is 1S/C8H8FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Drug Development Derivatives of 3-Quinolin-4-one propanoic acids, which share a similar structural motif with fluoropyridine derivatives, are being explored for their potential in creating new antimicrobial drugs due to their molecular similarity with fluoroquinolone antibiotics. This research highlights the importance of quality control and analytical methods in the development of promising active pharmaceutical ingredients (Zubkov et al., 2016).

Osteoporosis Treatment Compounds structurally related to 3-(2-Fluoropyridin-3-yl)propanoic acid have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the prevention and treatment of osteoporosis. These compounds exhibit excellent in vitro profiles and significant pharmacokinetics in various animal models, underscoring their potential in clinical development for osteoporosis treatment (Coleman et al., 2004).

Biochemical Research Fluoropyridine derivatives are also pivotal in biochemical research, such as in the development of new GABAB agonists for potential PET radiotracers. These compounds demonstrate significant binding affinity and agonist response, offering insights into the feasibility of imaging GABAB receptors in rodents, which could further advance neurological and pharmacological studies (Naik et al., 2018).

Material Science In material science, fluoropyridines serve as essential components in the synthesis of novel organic sensitizers for solar cell applications. These sensitizers, through molecular engineering, exhibit high incident photon to current conversion efficiency, demonstrating the potential for enhancing solar cell performance and efficiency (Kim et al., 2006).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation or serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-fluoropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWARVWZIAFKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoropyridin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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